4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile
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Overview
Description
4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile typically involves the reaction of appropriate thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include thiourea, α-haloketones, and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its role in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound .
Comparison with Similar Compounds
- 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Comparison: 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9N3S2 |
---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
4-amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H9N3S2/c1-2-3-11-7-10-6(9)5(4-8)12-7/h2-3,9H2,1H3 |
InChI Key |
RNEFARARWYKDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(S1)C#N)N |
Origin of Product |
United States |
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